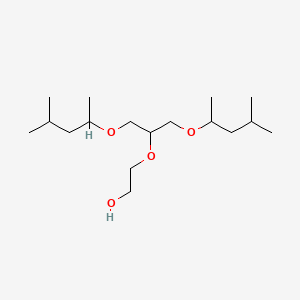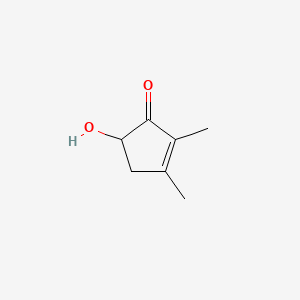
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- is an organic compound with the molecular formula C₇H₁₀O₂ It is a derivative of cyclopentenone, featuring a hydroxyl group and two methyl groups attached to the cyclopentenone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- can be achieved through several methods. One common approach involves the condensation of di-p-methylbenzil with acetone derivatives in the presence of sodium hydroxide as a catalyst. The reaction is typically carried out in methanol under reflux conditions . The main products are obtained as precipitates after the reaction mixture is poured into water.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of appropriate catalysts, solvents, and reaction conditions, can be applied to scale up the production of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl-.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would result in an alcohol.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be used in the study of biochemical pathways.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- involves its interaction with molecular targets and pathways. As an enone, it can participate in nucleophilic conjugate addition reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one, 2,3-dimethyl-: Lacks the hydroxyl group, resulting in different chemical properties and reactivity.
2-Cyclopenten-1-one, 2-hydroxy-3,4-dimethyl-: Similar structure but with different positioning of the hydroxyl and methyl groups.
Uniqueness
2-Cyclopenten-1-one, 5-hydroxy-2,3-dimethyl- is unique due to the presence of both hydroxyl and methyl groups on the cyclopentenone ring
Propiedades
Número CAS |
58649-31-3 |
|---|---|
Fórmula molecular |
C7H10O2 |
Peso molecular |
126.15 g/mol |
Nombre IUPAC |
5-hydroxy-2,3-dimethylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O2/c1-4-3-6(8)7(9)5(4)2/h6,8H,3H2,1-2H3 |
Clave InChI |
GOTCNQYWFYTGJN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C(C1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


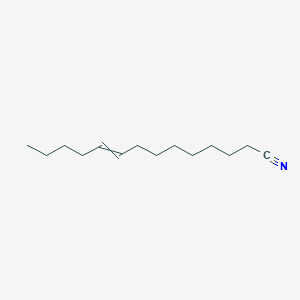
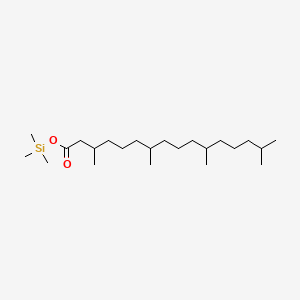
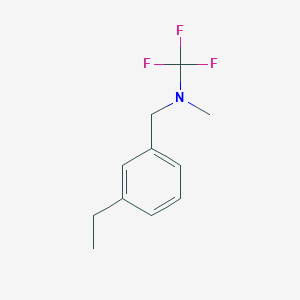

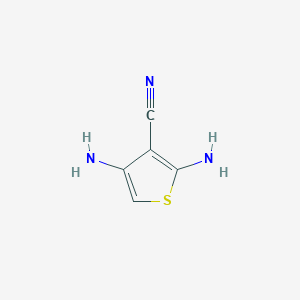
![2-amino-9-[(1R,3R,4R)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one](/img/structure/B13946426.png)

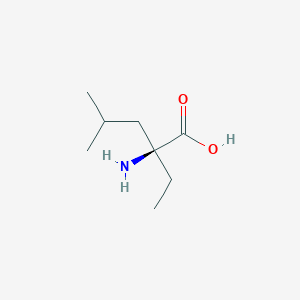
![2-[2-(4-propan-2-ylphenyl)-1,3-benzothiazol-5-yl]acetic acid](/img/structure/B13946439.png)
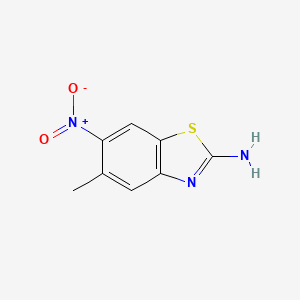
![7-Bromo-5-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B13946447.png)
